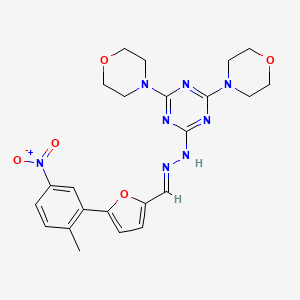
N-(4-nitrophenyl)-1-indolinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-1-indolinecarbothioamide, also known as SNIPER, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer therapy. SNIPER is a bifunctional molecule that consists of a ligand for a specific protein and a ligand for an E3 ubiquitin ligase. This unique combination allows SNIPER to induce targeted protein degradation, making it a promising tool for cancer treatment.
Mécanisme D'action
N-(4-nitrophenyl)-1-indolinecarbothioamide works by recruiting the targeted protein to an E3 ubiquitin ligase, which then tags the protein with ubiquitin molecules. This tagging signals the cell's proteasome to degrade the protein, leading to its elimination from the cell.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-1-indolinecarbothioamide has been shown to induce specific protein degradation without affecting other cellular processes. This targeted approach reduces the risk of off-target effects and toxicity. N-(4-nitrophenyl)-1-indolinecarbothioamide has also been shown to be effective in cancer cells that are resistant to traditional chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-nitrophenyl)-1-indolinecarbothioamide's targeted protein degradation mechanism provides a unique tool for studying protein function and disease pathways. However, the synthesis of N-(4-nitrophenyl)-1-indolinecarbothioamide is complex and requires specialized expertise. Additionally, the specificity of N-(4-nitrophenyl)-1-indolinecarbothioamide for a particular protein can be affected by cellular context, making it important to validate its efficacy in different experimental systems.
Orientations Futures
The potential applications of N-(4-nitrophenyl)-1-indolinecarbothioamide extend beyond cancer therapy. Researchers are exploring the use of N-(4-nitrophenyl)-1-indolinecarbothioamide in other disease areas, such as neurodegenerative disorders and viral infections. Additionally, efforts are underway to optimize the synthesis of N-(4-nitrophenyl)-1-indolinecarbothioamide and improve its efficacy and specificity.
In conclusion, N-(4-nitrophenyl)-1-indolinecarbothioamide is a promising tool for targeted protein degradation, with potential applications in cancer therapy and beyond. Its unique mechanism of action and specificity make it a valuable addition to the field of scientific research. As further studies are conducted, N-(4-nitrophenyl)-1-indolinecarbothioamide's full potential may be realized in the fight against disease.
Méthodes De Synthèse
The synthesis of N-(4-nitrophenyl)-1-indolinecarbothioamide involves several steps, including the preparation of the indolinecarbothioamide and the nitrophenyl moiety. The two components are then linked together through a coupling reaction. The final product is purified through column chromatography to obtain pure N-(4-nitrophenyl)-1-indolinecarbothioamide.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-1-indolinecarbothioamide has been studied extensively in preclinical models of cancer. It has been shown to induce degradation of several oncogenic proteins, including BCL-2, BRD4, and STAT3. N-(4-nitrophenyl)-1-indolinecarbothioamide has also been tested in combination with other cancer drugs, demonstrating synergistic effects and improved efficacy.
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-18(20)13-7-5-12(6-8-13)16-15(21)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVNOPJERHMNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-nitrophenyl)-2,3-dihydro-1H-indole-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)
methylene diacetate](/img/structure/B5887748.png)


![2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)
![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)


![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)
![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)

![N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)